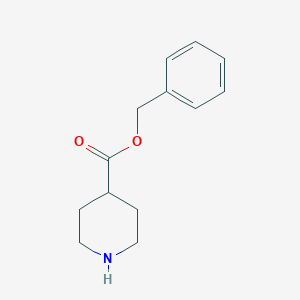

Benzyl Piperidine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBHAAHASZMYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465092 | |

| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103824-89-1 | |

| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Benzyl (B1604629) Piperidine-4-carboxylate

The synthesis of benzyl piperidine-4-carboxylate primarily involves the esterification of piperidine-4-carboxylic acid with benzyl alcohol. This process often requires strategic use of protecting groups to prevent unwanted side reactions.

Esterification Reactions and Protective Group Strategies

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester. In the case of this compound, piperidine-4-carboxylic acid is reacted with benzyl alcohol, typically in the presence of an acid catalyst. The Fischer esterification, which uses a strong acid like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.com

A significant challenge in this synthesis is the presence of the secondary amine in the piperidine (B6355638) ring, which is also nucleophilic and can react with the benzylating agent. To circumvent this, protective group strategies are employed. The amine is temporarily masked with a protecting group that is stable under the esterification conditions but can be removed later. Common protecting groups for amines include benzyl groups themselves, which can be introduced via reaction with benzyl bromide. orgsyn.orgjocpr.com For instance, ethyl isonipecotate (ethyl piperidine-4-carboxylate) can be N-benzylated using benzyl bromide and a base like potassium carbonate. orgsyn.org

Multistep Synthetic Pathways

The synthesis of this compound can be part of a larger, multistep pathway to more complex molecules. For example, a synthetic route to N-benzyl-4-piperidinecarboxaldehyde starts with the esterification of 4-piperidinecarboxylic acid to its methyl ester, followed by N-alkylation with a benzyl group. google.com The resulting methyl N-benzyl-4-piperidinecarboxylate is then hydrolyzed to the carboxylic acid, which can be further transformed. google.com

Another example involves the synthesis of trisubstituted chiral piperidines, where a piperidine tricarboxylate intermediate is synthesized via a formal [4+2] cyclization. acs.orgacs.org This intermediate can then undergo sequential functionalizations. acs.orgacs.org Such modular approaches allow for the controlled and stereoselective introduction of various substituents onto the piperidine ring. acs.orgacs.org

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound and its derivatives is crucial for industrial applications. This involves careful control of reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst. For instance, in the synthesis of N-benzyl-4-piperidinecarboxaldehyde from 1-benzylpiperidine-4-carbonitrile, the molar ratio of the nitrile to the reducing agent (diisobutylaluminum hydride) and the reaction temperature are key parameters to control. google.com

Post-reaction workup and purification methods are also critical. Techniques like filtration, extraction, and crystallization are commonly used to isolate the desired product and remove impurities. orgsyn.orgchemicalbook.com In some cases, distillation under reduced pressure is employed to purify liquid products. chemicalbook.comprepchem.com The purity of the final compound is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.comprepchem.com

Synthesis of N-Benzyl Piperidine Derivatives and Analogues

The N-benzyl group on the piperidine ring can be introduced through various methods, and the resulting N-benzyl piperidine derivatives are valuable precursors for further chemical transformations.

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a widely used method for the reduction of various functional groups and for the removal of certain protecting groups. nih.gov In the context of piperidine synthesis, catalytic hydrogenation is often employed to reduce pyridine (B92270) precursors to piperidines. nih.govyoutube.com For example, N-benzyl-4-piperidinylpiperidine can be prepared by the catalytic hydrogenolysis of a precursor, which removes a benzyl protecting group. google.com

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. Platinum on carbon (Pt/C) has been shown to be an effective catalyst for the hydrogenation of certain piperidine precursors, demonstrating high selectivity and maintaining its activity over successive runs. researchgate.net The reaction conditions, including solvent, temperature, and hydrogen pressure, also significantly influence the rate and outcome of the hydrogenation. researchgate.net

Strecker-Type Condensation Approaches

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones, ammonia, and cyanide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This methodology can be adapted to synthesize piperidine derivatives. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide yields the corresponding anilino-nitrile in high yield. researchgate.net This intermediate can then be selectively hydrolyzed to the anilino-amide. researchgate.net

This approach provides a pathway to 4-amino-4-carboxypiperidine derivatives, which are important building blocks in medicinal chemistry. The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to improve yields and purity. researchgate.net For instance, using acetic acid as a co-solvent with dichloromethane (B109758) has been found to be superior in some cases. researchgate.net

Ugi Four-Component Reactions for Diverse Libraries

The Ugi four-component reaction (U-4CR) has emerged as a powerful tool in combinatorial chemistry for the rapid generation of diverse compound libraries from simple starting materials. sciepub.com This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers high atom economy and procedural simplicity, making it ideal for the synthesis of complex molecules. sciepub.comresearchgate.net In the context of this compound, the U-4CR allows for the introduction of multiple points of diversity, leading to the creation of extensive libraries of piperidine-containing compounds. researchgate.netnih.gov

The versatility of the U-4CR is demonstrated by its ability to accommodate a wide range of substrates, including those derived from plant extracts, to produce natural product-like molecules. nih.gov For instance, the reaction can be employed to synthesize α-acylamino amides, which are valuable intermediates for further chemical elaboration. The reaction mechanism typically involves the formation of an iminium ion intermediate, which is then trapped by the isocyanide. sciepub.com The resulting nitrilium ion is subsequently attacked by the carboxylate to yield the final Ugi product. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Reference |

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide | |

| Glutaraldehyde | Glycine Methyl Ester | Cyclohexyl Isocyanide | cis-2,6-Piperidinedicarboxamide | clockss.org | |

| Plant Extract (Carbonyl Source) | Amine | Carboxylic Acid | Isocyanide | Natural Product-like Hybrids | nih.gov |

Enantioselective Synthetic Strategies

The development of enantioselective methods for the synthesis of chiral piperidines is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. acs.orgacs.org Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of this compound derivatives.

One notable approach involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts. This method allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn Another strategy utilizes chiral oxazolopiperidone lactams as versatile intermediates. These lactams, which can be prepared from chiral amino alcohols, enable the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov Furthermore, modular approaches involving sequential decarboxylative functionalizations of orthogonally protected chiral piperidine-2,3,6-tricarboxylates have been reported, providing access to highly substituted chiral piperidines. acs.orgacs.org

Recent advancements have also focused on the functionalization of the piperidine ring at various positions. For instance, catalyst-controlled C-H functionalization has been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, offering a direct route to positional analogues of bioactive molecules. nih.gov

| Strategy | Key Features | Outcome | Reference |

| Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Uses a chiral catalyst and a hydrogen source to reduce pyridinium salts. | High diastereo- and enantioselectivity in the formation of chiral piperidines. | dicp.ac.cn |

| Chiral Oxazolopiperidone Lactams | Employs chiral auxiliaries to control stereochemistry during substituent introduction. | Enantiopure polysubstituted piperidines with diverse substitution patterns. | nih.gov |

| Sequential Decarboxylative Functionalization | Utilizes an orthogonally protected chiral piperidine tricarboxylate for stepwise functionalization. | Chemo- and stereoselective synthesis of highly elaborated chiral piperidines. | acs.orgacs.org |

| Catalyst-Controlled C-H Functionalization | Directs the introduction of substituents to specific positions on the piperidine ring. | Site-selective functionalization to generate positional analogues. | nih.gov |

Chemical Reactivity and Derivatization of the Benzylpiperidine-4-carboxylate Moiety

The benzylpiperidine-4-carboxylate scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The reactivity of the piperidine ring, the benzyl group, and the carboxylate functionality can be exploited to introduce diverse functional groups and construct complex molecular architectures.

Investigations into Oxidative Transformations

Oxidative transformations of the this compound moiety can lead to the formation of various functionalized products. The benzylic C-H bond is susceptible to oxidation, which can be achieved using a variety of metal catalysts and oxidizing agents. For instance, copper and chromium-based catalysts have been employed for the oxidation of alkylarenes to ketones and carboxylic acids. nih.gov Electrochemical oxidation of piperidine carbamates has also been explored as a method for the functionalization of the piperidine ring. researchgate.net The oxidation of the piperidine ring itself can lead to the formation of piperidones or other oxidized derivatives. For example, the use of iodoxybenzoic acid (IBX) can convert a piperidone to an α,β-unsaturated enone. nih.gov

Studies on Reductive Conversions

Reductive transformations of the this compound scaffold are crucial for accessing a range of saturated and partially saturated derivatives. The ester functionality can be reduced to an aldehyde or an alcohol using reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminium hydride (LiAlH₄). nih.govresearchgate.net The pyridine ring of precursor molecules can be hydrogenated to form the piperidine ring using catalysts such as palladium on carbon (Pd/C) or through transfer hydrogenation methods. organic-chemistry.orgwikipedia.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, leading to either cis or trans isomers. nih.gov

A notable method for the partial reduction of esters to aldehydes involves the use of aluminum hydride reagents modified with pyrrolidine. researchgate.net This approach has been successfully applied to the large-scale synthesis of N-benzyl-4-formylpiperidine. researchgate.net

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions provide a versatile means of introducing a wide array of functional groups onto the piperidine ring. The nitrogen atom of the piperidine can act as a nucleophile, reacting with electrophiles such as alkyl halides to form N-substituted derivatives. nih.gov Additionally, functional groups at other positions of the piperidine ring can be introduced via nucleophilic substitution. For example, a mesylate derivative can be displaced by amines to introduce aminoalkyl substituents. nih.gov

The reactivity of the piperidine nitrogen is fundamental to many derivatization strategies. For instance, nucleophilic aromatic substitution can be employed to attach the piperidine moiety to fluoroarenes. researchgate.net Furthermore, chiral triflate esters can undergo nucleophilic substitution with aminopiperidine derivatives to generate new chiral amino acid compounds. rsc.org

Development of Hybrid Molecules and Conjugates

The this compound scaffold has been extensively utilized in the development of hybrid molecules and conjugates, aiming to combine the pharmacological properties of different molecular entities. nih.gov This strategy is often employed in drug discovery to create multi-target ligands or to improve the pharmacokinetic profile of a lead compound.

For example, hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol with piperazine (B1678402) and N-benzylpiperidine have been synthesized and evaluated as potential multi-targeted ligands for Alzheimer's disease. nih.gov The N-benzylpiperidine motif is frequently used to fine-tune the efficacy and physicochemical properties of drug candidates, often providing crucial interactions with target proteins. nih.gov The synthesis of these hybrid molecules often involves coupling reactions that link the this compound core to another pharmacophore.

Pharmacological and Medicinal Chemistry Investigations

Neuropharmacological Research Applications

The core structure of benzyl (B1604629) piperidine-4-carboxylate has served as a foundational scaffold for the development of various neurologically active agents. Researchers have extensively modified this structure to probe its interactions with key targets in the central nervous system, leading to promising findings in the realms of neurodegenerative disorders and dopamine-related conditions.

Cholinesterase Inhibitory Activities

A primary avenue of investigation for benzyl piperidine-4-carboxylate derivatives has been their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). The reduction of acetylcholine levels is a key pathological feature of Alzheimer's disease, making cholinesterase inhibition a critical therapeutic strategy. mdpi.com

The design of novel acetylcholinesterase (AChE) inhibitors has frequently been based on the structure of donepezil (B133215), a clinically used Alzheimer's drug that contains a benzylpiperidine moiety. researchgate.netnih.gov Research has led to the design and synthesis of numerous derivatives, with a particular lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, demonstrating potent inhibitory activity against AChE, with a half-maximal inhibitory concentration (IC₅₀) value of 0.03 µM. researchgate.netnih.gov

In an effort to improve metabolic stability, scientists have created derivatives by replacing the ester linkage in the lead compound with a more robust amide linker. researchgate.netresearch-nexus.net This led to the synthesis of new N-benzylpiperidine carboxamide derivatives. Among these, two analogues showed significant AChE inhibitory activity. nih.govresearch-nexus.net Further modifications, such as the introduction of a benzimidazole (B57391) ring, have also yielded compounds with submicromolar IC₅₀ values against AChE. nih.gov Hybrid molecules, combining the 1-benzyl piperidine (B6355638) structure with other pharmacologically active molecules like (α)-lipoic acid, have also been synthesized and evaluated for their AChE inhibitory effects. researchgate.netkoreascience.kr

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives An interactive table detailing the inhibitory concentrations (IC₅₀) of various derivatives against AChE.

| Compound | AChE IC₅₀ (µM) | Source |

|---|---|---|

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | 0.03 ± 0.07 | nih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 | nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | 5.94 ± 1.08 | nih.gov |

| Derivative 15b (a 1,3-dimethylbenzimidazolinone derivative) | 0.39 ± 0.11 | nih.gov |

| Derivative 17 (an (α)-lipoic acid hybrid) | 1.75 ± 0.30 | koreascience.kr |

| Derivative 4a (a rationally modified donepezil analogue) | 2.08 ± 0.16 | nih.gov |

Butyrylcholinesterase (BuChE) is also a viable therapeutic target for Alzheimer's disease, as its levels can increase as the disease progresses. nih.gov Consequently, many of the this compound derivatives synthesized for AChE inhibition were also tested for their activity against BuChE. nih.govresearchgate.net

The development of dual inhibitors that can target both AChE and BuChE is a key strategy in medicinal chemistry. nih.gov Research has shown that certain N-benzylpiperidine derivatives can act as potent, multi-target inhibitors. For example, a rationally designed analogue, compound 4a, was found to be the most potent inhibitor of both AChE and BuChE in its series. nih.gov Similarly, hybrids with (α)-lipoic acid and derivatives containing a 1,3-dimethylbenzimidazolinone moiety have also demonstrated significant BuChE inhibitory activity. nih.govkoreascience.kr In one study, a compound with a benzimidazole ring (15j) was a particularly potent BuChE inhibitor. nih.gov Another compound (21) showed a desirable profile with good and selective activity against BuChE and the serotonin (B10506) transporter (SERT). nih.gov

Table 2: Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives An interactive table detailing the inhibitory concentrations (IC₅₀) of various derivatives against BuChE.

| Compound | BuChE IC₅₀ (µM) | Source |

|---|---|---|

| Derivative 15j (a 1,3-dimethylbenzimidazolinone derivative) | 0.16 ± 0.04 | nih.gov |

| Derivative 17 (an (α)-lipoic acid hybrid) | 5.61 ± 1.25 | koreascience.kr |

| Derivative 4a (a rationally modified donepezil analogue) | 7.41 ± 0.44 | nih.gov |

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Studies on this compound derivatives have revealed various modes of cholinesterase inhibition. For instance, kinetic analysis of a hybrid molecule between (α)-lipoic acid and 4-amino-1-benzyl piperidine indicated a mixed-type inhibition for AChE and a noncompetitive inhibition for BuChE. researchgate.netkoreascience.kr

In contrast, molecular modeling and kinetic studies of 1,3-dimethylbenzimidazolinone derivatives revealed that these compounds act as competitive inhibitors, likely binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov A kinetic study of the related compound E2020 (Donepezil) also demonstrated that its inhibition falls into the category of mixed-type. nih.gov

The primary therapeutic goal for developing these cholinesterase inhibitors is the treatment of neurodegenerative disorders, particularly Alzheimer's disease. research-nexus.netdntb.gov.ua The cholinergic hypothesis posits that a decline in acetylcholine levels contributes to the cognitive deficits seen in Alzheimer's patients. mdpi.com By inhibiting AChE and BuChE, these benzylpiperidine derivatives can increase the concentration and duration of action of acetylcholine in the brain, potentially improving cognitive function. research-nexus.netnih.gov

Beyond symptomatic relief, some of these compounds exhibit other properties desirable for an Alzheimer's therapeutic. For instance, in silico screening predicts that certain derivatives are capable of permeating the blood-brain barrier, a critical requirement for any CNS-active drug. nih.govresearch-nexus.net Furthermore, some derivatives have shown neuroprotective effects against oxidative damage in cell-based assays, suggesting they may offer multi-target benefits for treating the complex pathology of Alzheimer's disease. nih.gov

Modulation of Dopamine (B1211576) Receptors (e.g., D4 Receptor Antagonism)

The versatility of the benzylpiperidine scaffold is further demonstrated by its application in targeting dopamine receptors. Research has led to the discovery of 3- or 4-benzyloxypiperidine derivatives as potent and selective antagonists for the dopamine D4 receptor (D₄R). nih.govchemrxiv.org This research has been driven by the distribution of D₄R in brain regions associated with motor control and cognition, suggesting its involvement in conditions like Parkinson's disease-related dyskinesias and other CNS disorders. nih.gov

Further studies on 4-benzylpiperidine (B145979) analogues have been conducted to explore their potential as treatments for glioblastoma, a form of brain cancer. nih.govmdpi.com These investigations focus on designing potent and selective D₄R antagonists by modifying the structure of lead compounds. nih.gov The core 4-benzylpiperidine structure itself is known to act as a monoamine releasing agent with a preference for dopamine and norepinephrine (B1679862). wikipedia.org The development of these D₄R antagonists represents a continued effort to identify novel therapeutic agents for challenging CNS diseases. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism (e.g., NR2B Selectivity)

The N-methyl-D-aspartate (NMDA) receptor, particularly the subtype containing the GluN2B (formerly NR2B) subunit, is a key target in the development of treatments for various neurological and psychiatric disorders. Overactivation of this receptor is implicated in excitotoxic neuronal damage. The 4-benzylpiperidine scaffold has been identified as a crucial element in designing potent and selective antagonists for the NR2B subunit.

Research has focused on derivatives where the piperidine nitrogen is functionalized. For instance, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov This compound demonstrated efficacy in animal models of Parkinson's disease by potentiating the effects of L-DOPA. nih.gov Further studies on 1-(heteroarylalkynyl)-4-benzylpiperidines confirmed that this class of compounds exhibits high affinity for NR2B-containing receptors.

Structure-activity relationship (SAR) studies have elucidated key features for this activity. The 4-benzyl group on the piperidine ring is a common feature in many potent NR2B antagonists. Modifications to this core, such as the introduction of a 4-hydroxyl group on the piperidine ring, have been shown to slightly improve selectivity for NR1a/2B receptors over other targets like α-1 adrenergic and dopamine D2 receptors.

Table 1: NR2B Antagonistic Activity of Selected 4-Benzylpiperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Structure | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 4570001461 | Amide derivative | NR1/NR2B | 0.015 µM | |

| 4570002260 | Amide derivative | NR1/NR2B | 0.030 µM | |

| CP-101,606 | Piperidine derivative | NR1/NR2B | 0.033 µM | |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (Compound 8) | Imidazolylalkynyl derivative | NR1A/2B | Potent antagonist | nih.gov |

Monoamine Reuptake Inhibition (Serotonin and Norepinephrine)

Derivatives of this compound, specifically 4-benzylpiperidine carboxamides, have been systematically investigated as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov These transporters are critical targets for antidepressant medications.

In one study, a series of 4-benzylpiperidine carboxamides were synthesized and evaluated for their dual reuptake inhibition. nih.gov The research found that the length of the linker between the piperidine nitrogen and an amide group was crucial for activity, with a three-carbon linker showing better results than a two-carbon linker. nih.gov Notably, derivatives featuring a 4-biphenyl or a 2-naphthyl substitution exhibited more potent dual reuptake inhibition than the standard drug venlafaxine. nih.gov

Further investigations explored how structural modifications could shift the activity profile from dual serotonin/norepinephrine reuptake inhibitors (SNRIs) to triple reuptake inhibitors (TRIs), which also include dopamine (DAT) reuptake inhibition. nih.gov It was found that compounds with a two-carbon linker had much higher potency for DAT inhibition. nih.gov The nature of the aromatic ring substituents also played a critical role in selectivity, with biphenyl (B1667301) groups favoring SERT activity and diphenyl groups enhancing DAT inhibition. nih.gov

Table 2: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | SERT Inhibition (% @ 1µM) | NET Inhibition (% @ 1µM) | DAT Inhibition (% @ 1µM) | Source |

|---|---|---|---|---|

| Derivative 7e (4-Biphenyl) | >90% | >90% | Not specified | nih.gov |

| Derivative 7j (2-Naphthyl) | >90% | >90% | Not specified | nih.gov |

| Various Carboxamides | High | High | Varies with linker length | nih.gov |

Monoamine Oxidase (MAO) Inhibition

The benzylpiperidine scaffold is also a key feature in the design of inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters. mdpi.comiiab.me Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. mdpi.com

Research into pyridazinobenzylpiperidine derivatives has identified potent and selective MAO-B inhibitors. mdpi.comresearchgate.net A study of 24 such derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and showed competitive and reversible inhibition. mdpi.comresearchgate.net This compound also demonstrated a high selectivity index (SI) of 19.04 for MAO-B over MAO-A. mdpi.com The substitution pattern on the benzyl ring was found to be critical, with a 3-chloro substituent (as in S5) providing the greatest MAO-B inhibition. mdpi.com The core 4-benzylpiperidine molecule itself also functions as a weak MAO inhibitor, with a preference for MAO-A. iiab.mewikipedia.org

Table 3: MAO Inhibition by Selected Pyridazinobenzylpiperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) | Selectivity Index (MAO-A/MAO-B) | Source |

|---|---|---|---|---|

| S5 | 3.857 µM | 0.203 µM | 19.04 | mdpi.comresearchgate.net |

| S16 | >10 µM | 0.979 µM | >10.21 | mdpi.comresearchgate.net |

| S15 | 3.691 µM | >10 µM | <0.37 | mdpi.comresearchgate.net |

| 4-Benzylpiperidine | 130 µM | 750 µM | 0.17 | wikipedia.org |

Neuroprotective Efficacy and Mechanisms

The benzylpiperidine framework contributes to neuroprotective effects through multiple mechanisms, primarily via NMDA receptor antagonism and MAO inhibition. By blocking NR2B-containing NMDA receptors, these compounds can prevent the excitotoxic cascade that leads to neuronal cell death in conditions like stroke and neurodegenerative diseases. wikipedia.org

Furthermore, the inhibition of MAO-B by benzylpiperidine derivatives is a key mechanism in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine. mdpi.com Some derivatives have also been investigated for their potential in Alzheimer's disease. nih.govacs.org For example, N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties have been shown to inhibit cholinesterases and prevent the aggregation of β-amyloid, a hallmark of Alzheimer's pathology. nih.gov One such compound demonstrated significant β-amyloid anti-aggregation activity (72.5% inhibition at 10 µM) and showed positive effects on memory in animal models. nih.gov Other hybrids have shown multifunctional profiles, inhibiting acetylcholinesterase, butyrylcholinesterase, and BACE-1 enzymes, in addition to showing anti-Aβ aggregation potential. acs.org

Anti-inflammatory and Analgesic Properties

The benzylpiperidine core is instrumental in developing compounds with significant anti-inflammatory and analgesic properties, primarily through the inhibition of monoacylglycerol lipase (B570770) (MAGL) and interaction with opioid receptors.

Monoacylglycerol Lipase (MAGL) Inhibition Studies

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases the levels of 2-AG, which can produce analgesic and anti-inflammatory effects. Additionally, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.gov

A novel class of reversible and selective benzylpiperidine-based MAGL inhibitors has been discovered. nih.govacs.org In one study, the initial compound in the series showed an encouraging IC₅₀ value of 133.9 nM against MAGL. nih.govacs.org Optimization of this scaffold led to the identification of a derivative (compound 13) with potent, reversible, and selective MAGL inhibition. nih.gov These findings highlight the potential of the benzylpiperidine scaffold for developing treatments for inflammatory conditions and pain. nih.govnih.gov

Table 4: MAGL Inhibitory Activity of Benzylpiperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound | MAGL Inhibition (IC₅₀) | FAAH Inhibition (IC₅₀) | Source |

|---|---|---|---|

| Compound 7 | 133.9 nM | 5.9 µM | acs.org |

| Compound 10c | 124.6 nM | Not specified | nih.gov |

| Compound 10d | 107.2 nM | Not specified | nih.gov |

| Compound 13 | Potent & Selective | Not specified | nih.gov |

Opioid Receptor Interaction Profiling

The benzylpiperidine structure is also found in ligands developed for opioid receptors, which are the primary targets for many potent analgesic drugs. Research has focused on designing derivatives that selectively target specific opioid receptor subtypes to achieve pain relief with fewer side effects.

One area of investigation has been the development of potent and highly selective delta (δ) opioid receptor agonists. ebi.ac.uk A novel class of compounds, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, was found to bind with high affinity (IC₅₀ = 0.87 nM) and exceptional selectivity for the δ-opioid receptor over mu (μ) and kappa (κ) receptors. ebi.ac.uk These compounds acted as full agonists and demonstrated the versatility of the piperidine ring in designing potent analgesics. ebi.ac.uk

Antimicrobial and Antiviral Studies

Derivatives of the piperidine ring, particularly those originating from this compound, have been a focal point of research aimed at discovering new agents to combat microbial and viral infections. These studies have yielded compounds with notable efficacy against both bacteria and viruses, including pathogens of significant public health concern.

The antibacterial potential of molecules derived from the benzyl piperidine scaffold has been demonstrated against a range of bacterial strains. A series of novel Schiff bases, synthesized from N-benzylpiperidine-4-carbaldehyde (a derivative of this compound), and their subsequent conversion to 4-thiazolidinones, have shown good antimicrobial activity against pathogenic microorganisms. researchgate.net In these studies, the 4-thiazolidinone (B1220212) derivatives generally exhibited higher activity than the Schiff base precursors. researchgate.net

Further research has focused on piperidine-4-carboxamide (P4C) derivatives, which have shown potent bactericidal properties, particularly against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat infections. nih.gov These P4C derivatives were identified as a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs), which exert their antimicrobial effects by poisoning DNA gyrase. nih.gov Structure-activity relationship studies led to the development of analogues with enhanced antibacterial activity and improved stability. nih.gov

Other studies have evaluated piperidine derivatives against common Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain synthesized piperidine compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli, highlighting the broad applicability of this chemical class. biointerfaceresearch.com

Table 1: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target Organism | Mechanism of Action | Source |

|---|---|---|---|---|

| 4-Thiazolidinones | Derivative of N-benzylpiperidine-4-carbaldehyde | Pathogenic Microorganisms | Not specified | researchgate.net |

| Piperidine-4-carboxamides (P4Cs) | MMV688844 | Mycobacterium abscessus | DNA Gyrase Inhibitor | nih.gov |

| Piperidine Derivatives | General Piperidine Structure | Staphylococcus aureus | Not specified | biointerfaceresearch.com |

| Piperidine Derivatives | General Piperidine Structure | Escherichia coli | Not specified | biointerfaceresearch.com |

The benzyl piperidine scaffold has proven to be a fruitful starting point for the development of potent antiviral agents. A notable class of compounds, N-benzyl-4,4-disubstituted piperidines, has been identified as specific and potent inhibitors of the influenza A virus, particularly the H1N1 subtype. csic.esnih.gov Initial screening of a diverse library of 1,4,4-substituted piperidine bis-amide derivatives, synthesized via the Ugi four-component reaction, identified a hit compound with low micromolar activity against the influenza A/PR/8/34 (H1N1) virus. csic.es

This discovery prompted further investigation into related structures. A serendipitous finding revealed that these 1,4,4-trisubstituted piperidines also exhibit promising activity against coronaviruses. mdpi.com Subsequent evaluation of an extensive series of analogues against human coronavirus 229E (HCoV-229E) led to the identification of several potent molecules. mdpi.comnih.gov Four of the most effective compounds were then confirmed to be equally active against SARS-CoV-2. mdpi.com Mechanistic studies indicated that the antiviral action of these compounds occurs after virus entry, at the stage of viral polyprotein processing. nih.gov Specifically, the nsp5 main protease (Mpro) was identified as the likely target, while other viral enzymes like the RNA-dependent RNA polymerase were not inhibited. nih.gov

Separately, piperidine-4-carboxamide analogues were also investigated and found to inhibit several human coronaviruses, including NL63, OC43, and SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com The mechanism for this class of compounds may involve a host factor that modulates cap-dependent translation. gavinpublishers.com

A key mechanism of antiviral action for the N-benzyl-4,4-disubstituted piperidines against the influenza H1N1 virus is the inhibition of viral entry into the host cell. csic.esnih.gov Mechanistic studies demonstrated that these compounds act as inhibitors of the low pH-induced hemagglutinin (HA)-mediated membrane fusion process. csic.esnih.gov

Computational studies and molecular simulations were used to predict the binding mode of these inhibitors. csic.es The research proposed a novel, previously unexplored binding pocket located at the bottom of the HA2 stem, in close proximity to the fusion peptide. csic.es The binding is thought to be stabilized by several key interactions: a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and a phenylalanine residue (F9HA2) of the fusion peptide, an additional π-stacking interaction with a tyrosine residue (Y119HA2), and a salt bridge formed between the protonated piperidine nitrogen and an glutamic acid residue (E120HA2). csic.es This specific binding mode provides a structural explanation for the observed H1N1-specific activity of these inhibitors. csic.esnih.gov The identification of this new binding site highlights the potential of N-benzyl-4,4-disubstituted piperidines as a unique class of influenza virus fusion inhibitors. csic.es

In contrast, the antiviral activity of the same class of 1,4,4-trisubstituted piperidines against coronaviruses does not involve entry inhibition. Time-of-addition experiments excluded an effect on virus entry, maturation, or release, pointing instead to a mechanism targeting viral polyprotein processing. mdpi.comnih.gov

Antiviral Efficacy against Viral Pathogens (e.g., Influenza H1N1 Virus, Coronaviruses)

Anticancer Research and Antitumor Potency

The structural versatility of the piperidine scaffold has also been leveraged in the search for new anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and target specific pathways involved in tumor growth.

A primary strategy in cancer therapy is to induce cell cycle arrest, thereby halting the uncontrolled proliferation of tumor cells. Research has shown that certain piperidine derivatives can effectively modulate the cell cycle. A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was developed starting from ethyl piperidine-4-carboxylate. nih.gov Biological activity profiling and biochemical assays confirmed that these compounds act as tubulin inhibitors. nih.gov By disrupting tubulin polymerization, they interfere with the formation of the mitotic spindle, leading to an increase in the number of cells in the mitotic phase of the cell cycle, a hallmark of mitotic arrest. nih.gov

Other studies focusing on the broader piperidine class have also demonstrated effects on cell cycle progression. For example, the compound 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of colon cancer cell lines (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase, which prevents the cells from entering the S phase where DNA replication occurs. nih.gov

Table 2: Cell Cycle Regulation by Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Mechanism | Source |

|---|---|---|---|---|

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia | Mitotic Arrest | Tubulin Inhibition | nih.gov |

| 2-amino-4-(1-piperidine) pyridine | Colon (HT29, DLD-1) | G1/G0 Arrest | Inhibition of progression to S phase | nih.gov |

Beyond general cell cycle arrest, research has aimed to identify derivatives that target specific molecular pathways known to be dysregulated in cancer. The aforementioned 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a clear example, as their antitumor activity is directly linked to the inhibition of tubulin polymerization, a critical pathway for cell division and a validated target for cancer chemotherapy. nih.gov

Another targeted approach involves the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms that are overexpressed in solid tumors and contribute to the acidic tumor microenvironment. nih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized, demonstrating potent, nanomolar-level inhibition of human carbonic anhydrases. nih.gov Significantly, several of these compounds showed selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov Molecular docking studies suggested that the high selectivity of these inhibitors is due to their ability to form favorable interactions within the active sites of hCA IX and hCA XII, which are not observed with the other isoforms. nih.gov This work establishes these piperidine-based sulfonamides as a promising starting point for developing isoform-selective inhibitors that target the pH regulation mechanisms in cancer cells. nih.gov

Enzyme Inhibition Beyond Cholinesterases (e.g., Steroid-5α-Reductase)

While much of the research on this compound derivatives has centered on their potential as cholinesterase inhibitors, a notable area of investigation has explored their activity against other enzymatic targets. A significant example of this is the inhibition of steroid-5α-reductase, an enzyme crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone.

Research into a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has demonstrated that these compounds can act as inhibitors of both type 1 and type 2 isozymes of steroid-5α-reductase. nih.gov A study involving the synthesis of twelve different derivatives revealed a wide spectrum of inhibitory potencies against both human and rat forms of the enzyme. nih.gov

Among the tested compounds, certain structural modifications led to significant inhibitory activity. For instance, the diphenylacetyl derivative demonstrated potent inhibition of the rat type 2 isozyme. nih.gov Another compound, the diphenylcarbamoyl derivative, showed strong inhibition against both isozymes in rats. nih.gov

One of the most potent compounds identified was the dicyclohexylacetyl derivative, which exhibited particularly strong inhibition against the type 2 human and rat enzymes, with IC50 values of 60 nM and 80 nM, respectively. nih.gov However, its activity against the type 1 isozyme was only moderate. nih.gov In vivo studies in rats further supported these findings, as selected compounds from this series were shown to reduce prostate weight in castrated, testosterone-treated models. nih.gov

The inhibitory activities of several key N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivatives against rat steroid-5α-reductase are summarized in the table below.

| Compound Name | Rat 5α-Reductase Type 1 IC50 (µM) | Rat 5α-Reductase Type 2 IC50 (µM) |

| Diphenylacetyl derivative | 3.44 | 0.37 |

| Diphenylcarbamoyl derivative | 0.54 | 0.69 |

| Dicyclohexylacetyl derivative | ~10 | 0.08 |

Biochemical Pathways and Molecular Interaction Studies

Investigation of Enzyme-Ligand Interactions

The piperidine (B6355638) scaffold is a common motif in the design of enzyme inhibitors. Derivatives of Benzyl (B1604629) piperidine-4-carboxylate have been specifically investigated for their capacity to inhibit various enzymes. Research has shown that the core structure can be modified to target enzymes involved in critical physiological and pathological processes.

One key area of investigation is the inhibition of monoamine oxidase (MAO). The related compound, 4-Benzylpiperidine (B145979), has been identified as a weak monoamine oxidase inhibitor, showing a preference for MAO-A over MAO-B. wikipedia.org This inhibitory action is crucial as MAO enzymes are responsible for the degradation of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). By inhibiting these enzymes, derivatives of Benzyl piperidine-4-carboxylate can effectively increase the synaptic concentration of these neurotransmitters.

Furthermore, derivatives have been explored for their potential to inhibit enzymes implicated in bacterial resistance and platelet aggregation. The carboxylate ester group at the 4-position provides a versatile handle for synthetic modifications, allowing for the generation of diverse pharmacophores that can be tailored to fit the active sites of specific enzymes.

Receptor Binding Affinity and Selectivity Profiling

The interaction of this compound derivatives with various receptors, particularly those in the central nervous system, is a major focus of research. These compounds have shown notable affinity for dopamine and sigma receptors.

Piperidine-4-carboxylate derivatives that are fused with other heterocyclic frameworks, such as pyrazole (B372694) or isoxazole, have demonstrated significant affinity for dopamine receptors, indicating potential applications as antipsychotic agents. More specifically, 3- and 4-benzyloxypiperidine scaffolds have been developed as selective antagonists for the dopamine D₄ receptor (D₄R). nih.gov The high homology among dopamine receptor subtypes makes achieving selectivity challenging, yet certain derivatives have shown more than 30-fold selectivity for D₄R over other dopamine receptors (D₁, D₂, D₃, and D₅). nih.gov

In the realm of sigma receptors, piperidine-based compounds have been identified as potent ligands. nih.gov The sigma-1 receptor (S1R) is of particular interest due to its role in various neurological conditions. nih.gov Studies on compounds structurally related to this compound reveal high binding affinities for S1R. nih.gov

Below is a data table summarizing the binding affinities and potencies of related piperidine compounds.

| Compound/Derivative | Target | Activity | Value |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | EC₅₀ | 109 nM wikipedia.org |

| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | EC₅₀ | 41.4 nM wikipedia.org |

| 4-Benzylpiperidine | Serotonin (B10506) Transporter (SERT) | EC₅₀ | 5,246 nM wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | IC₅₀ | 130 µM wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | IC₅₀ | 750 µM wikipedia.org |

| 3-Fluorobenzyl oxopiperidine | Dopamine D₄ Receptor | Kᵢ | 205.9 nM nih.gov |

| 3,4-Difluorobenzyl oxopiperidine | Dopamine D₄ Receptor | Kᵢ | 169 nM nih.gov |

| Phenylpiperazinyl-ethanone piperidine | Sigma-1 Receptor (S1R) | Kᵢ | 3.2 nM nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the activity of the core piperidine scaffold.

Modulation of Intracellular Biochemical Signaling Pathways

The binding of this compound derivatives to their target receptors initiates a cascade of intracellular signaling events. nih.gov For instance, as antagonists of the D₂-like dopamine receptor family (which includes D₄), these compounds are known to inhibit the activity of adenyl cyclase. nih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating downstream signaling pathways that are dependent on cAMP and Protein Kinase A (PKA).

The interaction with sigma-1 receptors (S1R) suggests a role in modulating calcium signaling pathways. researchgate.net S1R is known to translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the function of various ion channels and G-protein coupled receptors (GPCRs). researchgate.net Agonism at S1R, as seen with some piperidine derivatives, can influence neuroactive ligand-receptor interactions and impact cellular homeostasis. nih.govresearchgate.net

Furthermore, the role of these compounds as monoamine releasing agents for dopamine and norepinephrine directly impacts neuronal signaling pathways. This activity can influence complex signaling networks such as the MAPK/ERK pathway, which is involved in regulating a wide array of cellular processes including proliferation, differentiation, and survival. nih.gov

Analysis of Cation-π and π-π Stacking Interactions in Target Binding

The binding of piperidine-based ligands to their protein targets is often stabilized by specific non-covalent interactions. Computational docking and molecular dynamics simulations have been instrumental in elucidating these interactions.

Cation-π Interactions: A crucial interaction observed in the binding of piperidine derivatives to both sigma and dopamine receptors is the cation-π interaction. nih.govnih.gov The piperidine nitrogen, which is typically protonated and positively charged under physiological conditions, forms a strong attractive interaction with the electron-rich aromatic rings of amino acid residues like phenylalanine (Phe) and tyrosine (Tyr) in the receptor's binding pocket. For example, in the binding to the sigma-1 receptor, a cation-π interaction between the ionized piperidine nitrogen and the Phe107 residue has been identified as a key stabilizing force. nih.gov

π-π Stacking Interactions: The benzyl group of this compound provides an aromatic ring that can participate in π-π stacking interactions with aromatic residues within the binding site. These interactions, where the aromatic rings of the ligand and the protein residue stack on top of each other, contribute significantly to binding affinity. In dopamine D₄ receptor antagonists, interactions with residues like Phe410 are critical for potent activity. nih.gov

In addition to these, hydrogen bonds and salt bridges play a vital role. Docking studies of ligands with the sigma-1 receptor have shown a bidentate salt bridge interaction involving the piperidine nitrogen and the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov

Role of Conformational Flexibility in Protein Recognition

The conformational flexibility of the piperidine ring and its substituents is a determining factor in how it is recognized by and binds to a protein target. nih.gov The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain.

The substituents on the ring, such as the benzyl group at the 1-position and the carboxylate group at the 4-position, generally favor an equatorial orientation. This positioning minimizes unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in an axial position, which would be energetically less favorable.

This inherent flexibility allows the molecule to adopt an optimal conformation to fit within the three-dimensional space of a receptor's binding pocket. Molecular dynamics simulations show that proteins themselves are not rigid structures but sample a variety of conformations. nih.gov The ability of a ligand like this compound to adapt its shape to complement the dynamic surface of a protein is essential for achieving high-affinity binding. This "induced fit" mechanism, driven by the conformational flexibility of both the ligand and the protein, is a cornerstone of molecular recognition in biological systems.

Preclinical Efficacy and Pharmacokinetic Evaluation

In Vitro Biological Activity and Selectivity Assays

The inherent structure of benzyl (B1604629) piperidine-4-carboxylate allows it to interact with biological targets, and this activity can be finely tuned through chemical modification. The parent compound is reported to act as a monoamine releasing agent, showing selectivity for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) over serotonin (B10506) (5-HT). wikipedia.org It is most potent as a norepinephrine releaser, with an effective concentration (EC₅₀) of 41.4 nM. wikipedia.org It also functions as a weak monoamine oxidase inhibitor (MAOI), with a preference for MAO-A. wikipedia.org

Derivatives built upon this scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad range of biological activities. Notably, these include inhibitors for neurodegenerative diseases, such as Alzheimer's disease, by targeting cholinesterases.

Cholinesterase Inhibition: Several series of N-benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease. nih.govresearchgate.net For instance, the 3,5-dimethoxy benzyl aminobenzamide derivative, 8c1 , dually inhibits AChE and BChE with half-maximal inhibitory concentration (IC₅₀) values of 0.61 µM and 2.04 µM, respectively. nih.govdoi.org Other derivatives, such as d5 and d10 , also exhibit dual inhibition of histone deacetylase (HDAC) and AChE, with AChE IC₅₀ values of 6.89 µM and 3.22 µM, respectively. nih.gov

Receptor Antagonism: The benzylpiperidine framework is a recurrent feature in ligands developed for serotoninergic and dopaminergic receptors. nih.gov It is a key component in molecules designed with mixed affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors, which are targets for antipsychotic drugs. nih.gov

Other Enzyme Inhibition: Research has extended to other enzyme targets. One study described a benzylpiperidine derivative with an IC₅₀ of 0.03 µM against acetylcholinesterase. medchemexpress.com Additionally, these derivatives have shown potential in inhibiting Aβ peptide aggregation, a hallmark of Alzheimer's disease, and possess neuroprotective qualities in PC-12 cell lines. nih.gov

The following table summarizes the in vitro biological activities of selected compounds containing the benzyl piperidine-4-carboxylate motif.

| Compound | Target | Activity Type | IC₅₀ / EC₅₀ Value |

| This compound | Norepinephrine Transporter | Releasing Agent | EC₅₀: 41.4 nM wikipedia.org |

| This compound | Dopamine Transporter | Releasing Agent | EC₅₀: 109 nM wikipedia.org |

| This compound | Serotonin Transporter | Releasing Agent | EC₅₀: 5,246 nM wikipedia.org |

| This compound | Monoamine Oxidase A (MAO-A) | Inhibitor | IC₅₀: 130 µM wikipedia.org |

| This compound | Monoamine Oxidase B (MAO-B) | Inhibitor | IC₅₀: 750 µM wikipedia.org |

| Derivative 8c1 | Acetylcholinesterase (AChE) | Inhibitor | IC₅₀: 0.61 µM nih.govdoi.org |

| Derivative 8c1 | Butyrylcholinesterase (BChE) | Inhibitor | IC₅₀: 2.04 µM nih.govdoi.org |

| Derivative d5 | Histone Deacetylase (HDAC) | Inhibitor | IC₅₀: 0.17 µM nih.gov |

| Derivative d5 | Acetylcholinesterase (AChE) | Inhibitor | IC₅₀: 6.89 µM nih.gov |

| Derivative d10 | Histone Deacetylase (HDAC) | Inhibitor | IC₅₀: 0.45 µM nih.gov |

| Derivative d10 | Acetylcholinesterase (AChE) | Inhibitor | IC₅₀: 3.22 µM nih.gov |

In Vivo Efficacy Studies in Relevant Animal Models

The promising in vitro results of this compound derivatives have led to their evaluation in various animal models to assess their efficacy in a physiological context.

Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, designed as cholinesterase inhibitors, have demonstrated memory-enhancing effects. In a scopolamine-induced mouse model of memory impairment, representative compounds 15b and 15j were shown to ameliorate cognitive deficits, as confirmed by the Morris water maze test. nih.gov This provides in vivo validation for the in vitro enzymatic inhibition data.

The versatility of the scaffold is further highlighted in other disease models. For neurological disorders, a benzylpiperazine derivative was identified as a promising clinical candidate and has been evaluated in clinical trials for treating central neuropathic pain. unisi.it

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The drug-like properties of this compound derivatives are critical for their potential therapeutic development. The ability of a drug to be absorbed, distributed to its target, metabolized, and excreted (ADME) is a key determinant of its clinical success. researchgate.net

For a drug to be administered conveniently, good oral bioavailability is often desired. Preclinical studies have shown that derivatives of this compound can be optimized to achieve this. For example, a series of benzylpiperidine and benzylpiperazine derivatives were developed as reversible inhibitors, indicating efforts to create compounds suitable for systemic administration. unisi.it

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com The BBB is a highly selective membrane that protects the brain, and designing molecules that can effectively penetrate it is a major challenge in neuropharmacology. mdpi.comnih.gov

Several derivatives of this compound have been specifically designed and tested for BBB permeability.

A study on benzyl piperidinyl-linked benzylamino benzamides reported that derivative 8c1 successfully crosses the BBB. nih.gov This was demonstrated using a parallel artificial membrane permeability assay (PAMPA), a common in vitro model for predicting BBB penetration, which yielded a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s. nih.govdoi.org

This demonstrates that the benzylpiperidine scaffold can be incorporated into molecules with physicochemical properties conducive to penetrating the CNS.

Preliminary In Vivo Toxicity Assessments

Early assessment of toxicity is a crucial step in preclinical drug development. For the parent compound, this compound, there is limited available toxicological data. However, studies on its derivatives provide initial insights into their safety profiles.

Cytotoxicity: Benzylpiperidine-linked benzimidazolinone derivatives 15b and 15j were evaluated for potential cytotoxic effects. nih.gov At concentrations of 10, 20, 30, and 50 µM, these compounds exhibited no cytotoxicity in PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.gov Furthermore, when tested on the human hepatoma cell line HepG2 to assess preliminary hepatotoxicity, both compounds showed low toxicity. nih.gov

General Toxicity: Broader toxicological information for the piperidine (B6355638) class of compounds indicates that exposure can lead to increased blood pressure and heart rate, among other effects. scbt.com Accidental ingestion may be harmful, and the compounds can cause skin and eye irritation. scbt.comnih.gov

These preliminary findings suggest that while the piperidine core requires careful toxicological evaluation, its derivatives can be engineered to have favorable safety profiles suitable for further development.

Computational Chemistry and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzyl (B1604629) Piperidine-4-carboxylate derivatives, docking studies have been instrumental in understanding their interactions with various protein targets.

For instance, in the study of benzyloxypiperidine-based dopamine (B1211576) D4 receptor antagonists, molecular docking simulations revealed key interactions within the receptor's binding site. The piperidine (B6355638) nitrogen was found to interact with Asp115, while the benzyl group engaged in a π-π stacking interaction with Phe410. nih.gov Similarly, docking studies of piperidine-4-carboxamide derivatives as anti-Mycobacterium abscessus agents suggested a binding mode to DNA gyrase similar to that of known inhibitors. nih.gov

These simulations provide a static snapshot of the potential binding mode, which is crucial for the initial stages of drug design and for generating hypotheses about the key molecular interactions driving biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational changes and stability of a ligand-protein complex over time. MD simulations can validate the stability of binding poses predicted by docking and provide insights into the flexibility of both the ligand and the protein.

For derivatives of the Benzyl Piperidine-4-carboxylate scaffold, MD simulations would be a logical next step after initial docking studies to assess the stability of the predicted binding modes. For example, after docking piperidine-based inhibitors into a target enzyme, an MD simulation could reveal whether the key interactions are maintained over a simulated time course, thus providing a more accurate picture of the binding event.

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable information for optimizing their therapeutic properties.

In a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, it was found that substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for sigma-1 receptors. researchgate.net Conversely, replacing the phenyl ring of the phenylacetamide moiety with certain aromatic rings like thiophene (B33073) or naphthyl did not significantly affect affinity, whereas replacement with imidazole (B134444) or pyridyl rings led to a substantial loss in affinity. researchgate.net

For 4-benzylpiperidine (B145979) carboxamides, the nature of the aromatic ring substituents and the length of the linker between the piperidine and carboxamide moieties were critical in determining their selectivity for serotonin (B10506), norepinephrine (B1679862), and dopamine transporters. nih.gov Specifically, compounds with a biphenyl (B1667301) group showed higher inhibition of the serotonin and norepinephrine transporters, while those with a diphenyl group had stronger inhibition of the dopamine transporter. nih.gov

These studies highlight the importance of systematic modifications to the core scaffold to probe the chemical space and identify key structural features for desired biological activity.

| Modification on this compound Scaffold | Effect on Biological Activity | Reference |

| Substitution on the benzyl group's aromatic ring | Similar or slightly decreased sigma-1 receptor affinity | researchgate.net |

| Replacement of phenylacetamide with other aromatics | Thiophene/Naphthyl: No significant change; Imidazole/Pyridyl: >60-fold loss in sigma-1 affinity | researchgate.net |

| Biphenyl vs. Diphenyl group in carboxamides | Biphenyl favors SERT/NET inhibition; Diphenyl favors DAT inhibition | nih.gov |

| Linker length in carboxamides | Two-carbon linker enhances DAT inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

For a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, revealed that the electrostatic properties of the substituents in the phenylacetamide aromatic ring strongly influenced their binding to sigma-1 receptors. researchgate.net Such models provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of novel compounds with potentially improved activity.

Identification of Novel Binding Sites and Pockets within Target Proteins

X-ray Crystallography Studies of Compound-Protein Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes with proteins. This technique is invaluable for visualizing the precise interactions between a ligand and its target at the atomic level.

While a crystal structure of this compound complexed with a protein target is not publicly available, studies on related compounds have provided significant insights. For example, the crystal structure of N-(4-methylbenzoyl)-4-benzylpiperidine bound to enoyl acyl carrier protein reductase from Mycobacterium tuberculosis has been determined, revealing the binding mode of this class of inhibitors. mdpi.com Furthermore, kinetic and X-ray crystallographic studies on the N-benzylation of piperidines have shed light on the steric course of this reaction. rsc.org The crystal structure of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine has also been reported. nih.gov The availability of a crystal structure for the dopamine D4 receptor has enabled docking studies of benzyloxypiperidine antagonists to understand their binding interactions, such as the key interactions with Asp115 and Phe410. nih.gov These studies of related structures provide a valuable framework for understanding how the this compound scaffold might interact with its biological targets.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques for Structural Confirmation (general methods)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of Benzyl (B1604629) Piperidine-4-carboxylate. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the types of carbon atoms present. For the closely related Methyl 1-benzylpiperidine-4-carboxylate, characteristic signals in the ¹³C NMR spectrum confirm the presence of the benzyl and piperidine (B6355638) groups. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide the mass-to-charge ratio of the parent ion, confirming the molecular formula, as well as fragment ions that help piece the structure together. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of Benzyl Piperidine-4-carboxylate would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-O stretching, C-N stretching of the tertiary amine, and bands corresponding to the aromatic ring of the benzyl group.

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Number and environment of hydrogen atoms | Confirms the presence of benzyl, piperidine, and ester protons. |

| ¹³C NMR | Types of carbon atoms (e.g., C=O, aromatic, aliphatic) | Elucidates the carbon skeleton of the entire molecule. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula and provides structural clues. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups | Identifies key bonds like C=O (ester), C-N, and aromatic C-H. |

Chromatographic Purity Analysis and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A common method involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a derivative of this compound can be analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Gradient elution, for example changing the ratio of acetonitrile and water (with 0.1% trifluoroacetic acid), is often used to achieve optimal separation of piperidine derivatives. nih.gov The purity of related compounds is often specified as ≥95% or 99% as determined by HPLC. nih.govcphi-online.com

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and sensitivity for purity analysis. The purity of related piperidine compounds has been determined using GC. cphi-online.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique often used to monitor the progress of chemical reactions during the synthesis of piperidine derivatives. nih.govgoogle.com

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water with Formic Acid sielc.com | Purity determination and quantification. sielc.comcphi-online.com |

| GC | Polysiloxane-based capillary column | Helium (carrier gas) | Purity analysis of volatile impurities. cphi-online.com |

| TLC | Silica gel plate | Hexane/Ethyl Acetate chemicalbook.com | Reaction monitoring and preliminary purity check. google.comchemicalbook.com |

Derivatization Approaches for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability by UV or fluorescence detectors in HPLC. nih.gov While this compound has a UV-active benzyl group, derivatization can be employed to enhance sensitivity, especially for trace-level analysis or when dealing with complex matrices.

Improving UV Detection: For compounds with poor UV absorption, derivatization with a reagent containing a strong chromophore can significantly enhance detection. For instance, 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) has been used as a derivatizing agent for benzyl halides. This reagent shifts the absorption wavelength to a higher value (e.g., 392 nm), which can minimize matrix interference and improve the specificity of the HPLC-UV method. rsc.org

Enhancing Mass Spectrometric Detection: The analysis of carboxylic acids can be challenging due to poor ionization in mass spectrometry. nih.gov Derivatization of the carboxyl group can improve ionization efficiency. N-(4-aminophenyl)piperidine is a high proton affinity tag that has been successfully used to derivatize organic acids. This approach allows for detection in the more sensitive positive ion mode in LC-MS and can lead to significant improvements in detection limits. nsf.govresearchgate.net This strategy could be adapted for the carboxylic acid precursor of this compound or for the compound itself if the ester is hydrolyzed.

| Derivatization Reagent | Target Functional Group | Analytical Advantage | Detection Method |

| 1-(4-Nitrophenyl) piperazine (4-NPP) | Benzyl Halide (related precursor) | Enhanced UV absorption rsc.org | HPLC-UV rsc.org |

| N-(4-aminophenyl)piperidine | Carboxylic Acid nsf.govresearchgate.net | Increased proton affinity, improved ionization nsf.govresearchgate.net | LC-MS/SFC-MS (Positive Mode) nsf.govresearchgate.net |

Future Perspectives and Translational Research Implications

Development of Multi-Target Directed Ligands (MTDLs)

The complexity of many disorders, particularly neurodegenerative diseases like Alzheimer's, has highlighted the limitations of single-target drugs and spurred the development of Multi-Target Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to simultaneously modulate multiple biological targets involved in a disease's pathological network, offering the potential for synergistic efficacy and improved safety profiles. nih.gov The N-benzylpiperidine scaffold is a key component in this strategy. nih.govnih.gov

Research has focused on designing N-benzylpiperidine derivatives to combat the multifactorial pathology of Alzheimer's disease. nih.gov One successful approach involves creating hybrid compounds that merge the N-benzylpiperidine core of donepezil (B133215) with other pharmacophores. nih.gov For instance, a series of N-benzylpiperidine derivatives were designed as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylase (HDAC). nih.gov Compounds from this series, such as d5 and d10 , demonstrated potent dual-enzyme inhibition, along with abilities to scavenge free radicals, chelate metals, and inhibit amyloid-beta (Aβ) aggregation. nih.gov

In another study, N-benzylpiperidine analogs were developed as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's pathology. nih.gov Through structure-based design, researchers synthesized a series of compounds, with compound 40 and compound 41 emerging as potent and balanced inhibitors of both targets. nih.gov These compounds also showed high permeability in a blood-brain barrier model (PAMPA-BBB assay), effectively displaced propidium (B1200493) iodide from the peripheral anionic site (PAS) of AChE, and inhibited Aβ aggregation. nih.gov The MTDL strategy, utilizing the benzylpiperidine core, thus represents a promising paradigm for developing effective treatments for complex neurodegenerative disorders. nih.govresearchgate.net

Strategies for Lead Optimization and Rational Drug Design

The N-benzylpiperidine motif is frequently used by medicinal chemists as a tool to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov Lead optimization strategies for benzylpiperidine-based compounds often involve systematic structural modifications to enhance target affinity, selectivity, and pharmacokinetic profiles.

A critical aspect of optimization is managing the compound's properties to ensure it reaches its biological target. For instance, while some 4,4-difluoropiperidine (B1302736) scaffolds produced very potent dopamine (B1211576) D₄ receptor antagonists, the fluorine atoms reduced the basicity of the piperidine (B6355638) nitrogen, leading to poor brain penetration. nih.gov Similarly, other potent antagonists suffered from high intrinsic clearance, limiting their therapeutic potential. nih.gov These challenges highlight the need for rational design to balance potency with drug-like properties.

Physiologically based pharmacokinetic (PBPK) modeling offers a powerful tool for rational bioavailability design. nih.gov By simulating how a dozen or more compound properties might influence oral bioavailability, researchers can identify the two or three most influential factors for a given chemical series. nih.gov This approach allows for a more efficient, multi-objective lead optimization process, moving beyond simple rules of thumb to navigate conflicting property requirements, such as increasing solubility without detrimentally decreasing permeability. nih.gov

Structure-based drug design is another key strategy. By understanding the interactions between the N-benzylpiperidine scaffold and its target protein, such as the crucial cation-π interactions it can form, chemists can make informed modifications to improve potency and stereochemical aspects of the molecule. nih.gov For example, the synthesis of a series of 4-benzylpiperidine (B145979) carboxamides as dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors involved optimizing the linker length between the piperidine ring and an amide substituent, finding that a three-carbon linker yielded better activity. nih.gov

Addressing Unmet Medical Needs through Benzylpiperidine-based Therapeutics

An unmet medical need exists where there is a lack of effective, safe, or well-tolerated treatments for a condition. frontiersin.orgfrontiersin.org This can include diseases with no available therapies, conditions with high numbers of non-responders to existing drugs, or the need for treatments with better safety profiles or improved patient adherence. frontiersin.orgfrontiersin.org Benzylpiperidine-based compounds are being investigated to address several such areas, most notably in neurodegenerative and psychiatric disorders.